Schisandrin A (also known as Deoxyschisandrin) is a highly purified dibenzocyclooctadiene lignan isolated from Schisandra species . As a commercially critical analytical standard and pharmacological probe, it is defined by its lipophilic structure (C24H32O6, MW 416.51), lacking the hydroxyl group present in the closely related analog Schisandrol A[1]. In procurement contexts, it is primarily sourced for its established utility as a standardized marker for pharmacopoeial compliance, a well-characterized inhibitor of Cytochrome P450 (CYP3A) and P-glycoprotein (P-gp), and a baseline compound for investigating intestinal permeability and drug-drug interactions (DDIs). Its high purity (≥98% HPLC) and defined solubility profile (soluble in DMSO, DMF, and ethanol) make it an essential reagent for reproducible in vitro assays and chromatographic fingerprinting .
Substituting Schisandrin A with crude Schisandra extracts or closely related analogs like Schisandrin B or Schisandrol A severely compromises experimental reproducibility and regulatory compliance . Structurally, the absence or presence of specific hydroxyl or methylenedioxy groups fundamentally alters both target binding affinity and physicochemical behavior [1]. For example, Schisandrin A and Schisandrol A serve as distinct chemotaxonomic markers for differentiating Schisandra sphenanthera from Schisandra chinensis; using the wrong standard invalidates botanical quality control and pharmacopoeial testing [2]. Furthermore, in pharmacokinetic modeling, Schisandrin A demonstrates significantly different intestinal permeability coefficients and CYP3A inhibition kinetics compared to Schisandrin B, meaning generic substitution will yield inaccurate drug-drug interaction predictions and erratic bioavailability data [3].
In single-pass intestinal perfusion (SPIP) models, the absorption kinetics of Schisandra lignans vary significantly based on their structural functionalization. Quantitative analysis demonstrates that the absorption rate constant (Ka) and effective permeability (Peff) strictly follow the sequence: Schisandrin A > Schisandrin B > Schisandrol A across the jejunum, ileum, and colon [1]. Notably, Schisandrin A achieves its highest absorption efficiency in the duodenum[1].
| Evidence Dimension | Intestinal absorption rate (Ka) and effective permeability (Peff) |
| Target Compound Data | Schisandrin A (Highest Ka and Peff in SPIP models) |
| Comparator Or Baseline | Schisandrin B and Schisandrol A (Lower Ka and Peff) |
| Quantified Difference | Absorption sequence is strictly Schisandrin A > Schisandrin B > Schisandrol A (P < 0.05) |
| Conditions | Rat in situ single-pass intestinal perfusion (SPIP) model |
For researchers developing oral botanical formulations, Schisandrin A provides the highest baseline intestinal permeability among its class, minimizing bioavailability bottlenecks in downstream in vivo studies.
Schisandrin A and Schisandrin B both act as mixed noncompetitive inhibitors of CYP3A, but their specific binding affinities differ, dictating their use in drug-drug interaction (DDI) assays [1]. In rat liver microsomes, Schisandrin A inhibits CYP3A-catalyzed midazolam 1-hydroxylation with an IC50 of 6.60 µM and a Ki of 5.83 µM[1]. In contrast, Schisandrin B exhibits slightly stronger inhibition with an IC50 of 5.51 µM and a Ki of 4.24 µM [1]. The time- and concentration-dependent inactivation parameters for Schisandrin A are established at Kinact = 0.134/min and KI = 4.51 µM [1].
| Evidence Dimension | CYP3A inhibition (IC50 and Ki) |
| Target Compound Data | Schisandrin A (IC50 = 6.60 µM, Ki = 5.83 µM) |
| Comparator Or Baseline | Schisandrin B (IC50 = 5.51 µM, Ki = 4.24 µM) |
| Quantified Difference | ~1.2-fold difference in IC50 and ~1.37-fold difference in Ki |
| Conditions | Rat liver microsomes, midazolam 1-hydroxylation assay |
Precise procurement of Schisandrin A versus B is necessary to accurately calibrate DDI models, as their distinct inhibition constants directly impact the calculated clearance rates of co-administered CYP3A substrates.
Chromatographic fingerprinting relies on specific lignan ratios to authenticate botanical sources. UPLC-Q-TOF/MS analysis reveals that Schisandrin A (Deoxyschisandrin) is found at significantly higher concentrations in Schisandra sphenanthera (Nan Wuweizi), whereas Schisandrol A is the dominant marker for Schisandra chinensis (Bei Wuweizi) [1]. The Chinese Pharmacopoeia strictly distinguishes these two species, requiring specific reference standards for compliance testing [1].
| Evidence Dimension | Relative abundance in botanical extracts |
| Target Compound Data | Schisandrin A (Primary marker for S. sphenanthera) |
| Comparator Or Baseline | Schisandrol A (Primary marker for S. chinensis) |
| Quantified Difference | Significant differential abundance used for species differentiation |
| Conditions | UPLC-Q-TOF/MS and GC-MS fingerprinting of Fructus Schisandrae |
Industrial QA/QC laboratories must procure the exact Schisandrin A standard to legally and analytically verify the botanical origin of commercial Schisandra batches.
Due to its well-quantified CYP3A and CYP2D6 inhibition kinetics (IC50 = 6.60 µM for CYP3A), Schisandrin A is the ideal reference inhibitor for in vitro drug metabolism studies, particularly when evaluating the interaction potential of novel therapeutics (e.g., tyrosine kinase inhibitors like poziotinib)[1].
As the definitive chemotaxonomic marker for Schisandra sphenanthera, high-purity Schisandrin A is essential for industrial QA/QC labs conducting HPLC or GC-MS fingerprinting to comply with pharmacopoeial standards and detect adulteration [2].
Given its superior intestinal permeability (Ka and Peff) compared to Schisandrin B and Schisandrol A, Schisandrin A is the preferred lignan candidate for researchers optimizing lipid-based or nanoparticle-based oral delivery systems for botanical therapeutics [3].
Schisandrin A serves as a standardized baseline compound for in vitro oncology models investigating the reversal of P-glycoprotein-mediated resistance, providing predictable efflux pump inhibition at established concentrations (e.g., 20 µM in MCF-7/dox cells) .